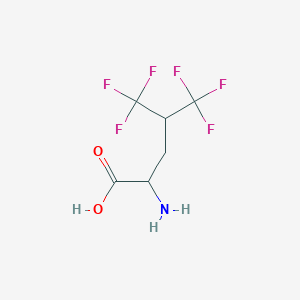

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Vue d'ensemble

Description

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, also known as 5,5,5,5’,5’,5’-Hexafluoro-DL-leucine, is a chemical compound with the molecular formula C6H7F6NO2 . It is an analog of L-leucine amino acid .

Molecular Structure Analysis

The molecular structure of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is represented by the formula C6H7F6NO2 . The compound has a molecular weight of 239.12 .Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid are not available, it’s known that similar compounds like 5,5,5-Trifluoro-DL-leucine are used in solution phase peptide synthesis .Applications De Recherche Scientifique

Synthesis of Fluorinated Amino Acids

Research by Pigza, Quach, and Molinski (2009) describes the stereoselective synthesis of valuable fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involves a transformation to a chiral oxazoline and subsequent steps, showcasing the application of similar compounds in creating fluorinated amino acids (Pigza, Quach, & Molinski, 2009).

Protein Incorporation

Wang, Tang, and Tirrell (2003) successfully incorporated a derivative, 5TFI, which is similar to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, into proteins in vivo. This was achieved using an Escherichia coli strain and confirmed by analytical techniques, demonstrating the potential of such compounds in protein modification and study (Wang, Tang, & Tirrell, 2003).

Inhibition of Nitric Oxide Synthases

Ulhaq et al. (1998) investigated S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS). These compounds, which share a structural resemblance to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, were designed to be more potent inhibitors, providing insights into the therapeutic applications of such compounds in modulating NOS activity (Ulhaq et al., 1998).

Synthesis of Schiff Bases

Haas, Lieb, and Schelvis (1997) explored the synthesis and chemical properties of Schiff bases using trifluoromethyl-substituted heteroolefins, including compounds similar to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid. Their work highlights the potential of these compounds in synthesizing novel organic structures, which can be significant in various chemical applications (Haas, Lieb, & Schelvis, 1997).

Application in Peptide Chemistry

Morera et al. (2002) explored the use of a 1,2-dithiolane ring system in peptide chemistry, synthesizing a chemotactic tripeptide and investigating a derivative of 4-amino-1,2-dithiolane-4-carboxylic acid. This research highlights the potential of using structurally similar compounds to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid in peptide synthesis and understanding peptide structure and function (Morera et al., 2002).

Propriétés

IUPAC Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZLMQYCEWHPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid | |

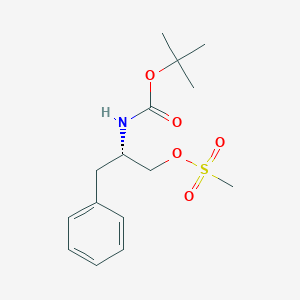

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

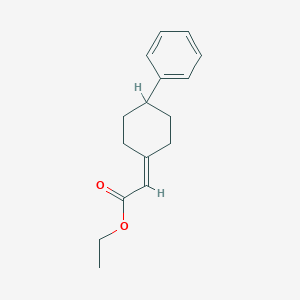

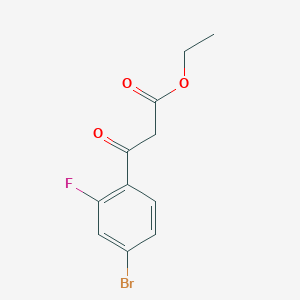

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)